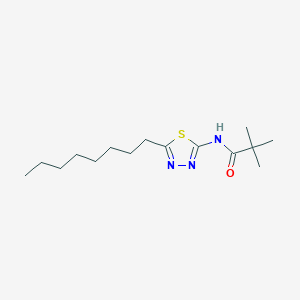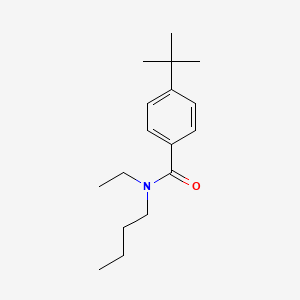![molecular formula C17H19N5O8S B4585524 3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)
3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Descripción general
Descripción
3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C17H19N5O8S and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.09543375 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Odor Detection and Interaction Studies
Research on homologous carboxylic acids, including studies on odor detection and interaction with other compounds, provides insights into the sensory properties and potential applications in food science and fragrance industries. A study explored the detection of mixtures of carboxylic acids and their interaction with model odorants, revealing how carbon-chain length influences odor detection and mixture summation (Miyazawa et al., 2009).
Clinical and Pharmacokinetic Investigations
Several studies have focused on the clinical and pharmacokinetic profiles of cephalosporin antibiotics, which share core structural features with the queried compound. These studies offer valuable information on the therapeutic applications, safety, and efficacy of such compounds:
Cefazedone Tolerance and Pharmacokinetics : Research on cefazedone, a cephalosporin antibiotic, investigated its tolerance and pharmacokinetics in human subjects, providing a basis for its clinical use and understanding its behavior in the body (Züllich & Sack, 1979; Pabst et al., 1979).
Cefamandole in Urology : The use of cefamandole, another cephalosporin, in treating urinary tract infections showcases the therapeutic potential of compounds within this class for bacterial infections (Zinati et al., 1980).
Neuropharmacology and Toxicology
Investigations into compounds with specific receptor interactions and toxicological profiles can inform the development of novel therapeutics and safety assessments:
Muscarinic Receptor Ligands : A study on PTAC, a muscarinic receptor ligand, demonstrates the potential for compounds with specific receptor affinities to be used in treating neurological conditions such as schizophrenia (Bymaster et al., 1998).
Exposure to Heterocyclic Amines : Research on the exposure to carcinogenic heterocyclic amines in cooked foods and its implications for human health highlights the importance of understanding the metabolic and toxicological properties of chemical compounds (Wakabayashi et al., 1993).
Propiedades
IUPAC Name |
3-(acetyloxymethyl)-7-[4-(4-nitropyrazol-1-yl)butanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8S/c1-9(23)30-7-10-8-31-16-13(15(25)21(16)14(10)17(26)27)19-12(24)3-2-4-20-6-11(5-18-20)22(28)29/h5-6,13,16H,2-4,7-8H2,1H3,(H,19,24)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSUOLBOVPXWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCN3C=C(C=N3)[N+](=O)[O-])SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)
![N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4585450.png)
![3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585455.png)

![ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4585466.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)
![(2E)-N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B4585474.png)

![4-{[(3Z)-1-BENZYL-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B4585493.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B4585495.png)

![(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B4585518.png)
![(5E)-5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)
![ETHYL 2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4585534.png)
